molecular formula C16H24N3OS+ B11508993 N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethylprop-2-en-1-aminium

N-(2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}ethyl)-N,N-dimethylprop-2-en-1-aminium

Cat. No.: B11508993
M. Wt: 306.4 g/mol
InChI Key: WGJRAMZGASFXEN-UHFFFAOYSA-N
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Description

The compound (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL(PROP-2-EN-1-YL)AZANIUM is a complex organic molecule featuring a pyridine ring substituted with cyano, methoxymethyl, and methyl groups, along with a sulfanyl ethyl chain and a dimethyl(prop-2-en-1-yl)azanium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL(PROP-2-EN-1-YL)AZANIUM typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes . The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL(PROP-2-EN-1-YL)AZANIUM: undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

(2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL(PROP-2-EN-1-YL)AZANIUM: has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL(PROP-2-EN-1-YL)AZANIUM involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors , modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and sulfur-containing organic molecules . Examples are:

  • 3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDINE
  • ETHYL DIMETHYL(PROP-2-EN-1-YL)AZANIUM

Uniqueness

The uniqueness of (2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ETHYL)DIMETHYL(PROP-2-EN-1-YL)AZANIUM lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C16H24N3OS+

Molecular Weight

306.4 g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylethyl-dimethyl-prop-2-enylazanium

InChI

InChI=1S/C16H24N3OS/c1-6-7-19(3,4)8-9-21-16-15(11-17)14(12-20-5)10-13(2)18-16/h6,10H,1,7-9,12H2,2-5H3/q+1

InChI Key

WGJRAMZGASFXEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC[N+](C)(C)CC=C)C#N)COC

Origin of Product

United States

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